molecular formula C9H3ClF4IN3 B2913446 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole CAS No. 2097065-63-7

1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole

Cat. No. B2913446
CAS RN: 2097065-63-7
M. Wt: 391.49
InChI Key: HYUYHWMOTBVGRX-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole, also known as CFIT or Tazofelone, is a triazole compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CFIT is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Chemical Interactions and Structural Analysis

1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole and its derivatives have been a subject of interest in scientific research for their unique intermolecular interactions and structural properties. For instance, derivatives of 1,2,4-triazoles, such as TRZ-1 and TRZ-2, have been synthesized and characterized, showcasing various intermolecular interactions like C–H⋯π and lp⋯π interactions, which are crucial in understanding the molecular structure and reactivity of these compounds (Shukla et al., 2014).

Corrosion Inhibition

Triazole derivatives have been synthesized and tested as corrosion inhibitors for metals, particularly in acidic environments. For example, triazole derivatives like CATM, MATM, and FATM have demonstrated significant inhibition efficiencies, as assessed through weight loss and electrochemical techniques (Li et al., 2007). These inhibitors adhere to metal surfaces, forming a protective layer, thus preventing corrosion.

Potential in Pharmaceutical Applications

The modification of triazole structures, such as incorporating the pentafluorosulfanyl group, has shown potential in pharmaceutical applications. For instance, pentafluorosulfanyl-containing 1,4-disubstituted-1,2,3-triazoles have been synthesized and evaluated for their antitumor activities against human leukemic monocyte lymphoma cells, indicating their potential as novel antitumor agents (Yang et al., 2014).

Materials Science and Molecular Electronics

In materials science, triazole derivatives are important in the development of novel materials with specific electronic properties. For example, the creation of fluorescent dyes containing a pyrazolylpyrene chromophore, which exhibits unique fluorescence characteristics, is based on triazole chemistry (Wrona-Piotrowicz et al., 2022). These materials have potential applications in molecular electronics and sensing technologies.

Synthesis and Design of Novel Compounds

The versatility of 1,2,4-triazole chemistry is further evident in the synthesis of various novel compounds. For instance, alkylating nucleosides like 1-benzyl- or 1-glycosyl(halomethyl)-1,2,3-triazoles have been synthesized, showcasing the utility of triazole derivatives in medicinal chemistry (De las Heras et al., 1979).

properties

IUPAC Name

1-(4-chloro-3-fluoro-2-iodophenyl)-4-(trifluoromethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF4IN3/c10-4-1-2-5(8(15)7(4)11)18-3-6(16-17-18)9(12,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYHWMOTBVGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N2C=C(N=N2)C(F)(F)F)I)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole

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